Obidoximchlorid

Übersicht

Beschreibung

Obidoxime chloride is a drug that belongs to the group of oximes . It is used for the treatment of organophosphorus (OP) poisoning as it has the ability to reverse the binding of organophosphorus compounds to the enzyme acetylcholinesterase (AChE) .

Synthesis Analysis

The synthesis of Obidoxime chloride involves complex chemical reactions. A high-performance liquid chromatography method with diode-array detection (HPLC-DAD) was developed for the simultaneous quantification of the enzyme-reactivating oximes obidoxime .Molecular Structure Analysis

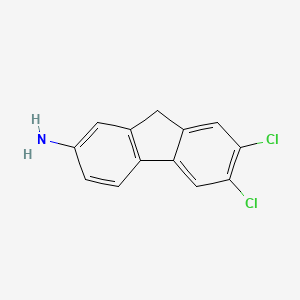

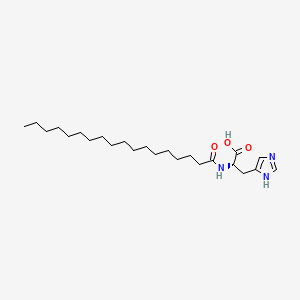

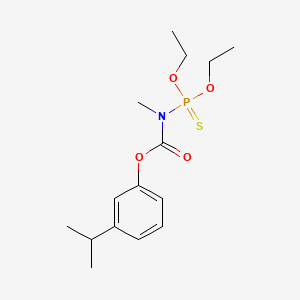

The molecular formula of Obidoxime chloride is C14H16Cl2N4O3 . Its molecular weight is 359.21 g/mol .Chemical Reactions Analysis

Obidoxime chloride is known to react with organophosphorus compounds. Oximes such as obidoxime, pralidoxime, and HI-6 are the only currently available therapeutic agents to reactivate inhibited acetylcholinesterase (AChE) in case of intoxications with organophosphorus (OP) compounds .Physical And Chemical Properties Analysis

Obidoxime chloride has a molecular weight of 359.2 g/mol . Its molecular formula is C14H16Cl2N4O3 .Wissenschaftliche Forschungsanwendungen

Gegenmittel bei Organophosphatvergiftung

Obidoximchlorid ist bekannt für seine Anwendung als Gegenmittel bei Organophosphatvergiftungen (OP) . Organophosphatvergiftungen stellen eine große Bedrohung für den Menschen dar und verursachen jährlich fast eine Million Vergiftungsfälle, die weltweit zu mindestens 20.000 Todesfällen führen . This compound ist eines der gängigen Oxime-basierten Reaktvierungsmittel, die als Nervengifte eingesetzt werden .

Drogen Synthese

This compound wird als Zwischenprodukt bei der Synthese verschiedener pharmakologischer Derivate verwendet . Es spielt eine entscheidende Rolle in der medizinischen Chemie, insbesondere bei der Entwicklung neuer Medikamente .

Reaktivierung von Acetylcholinesterase

This compound hat die Fähigkeit, das Enzym Acetylcholinesterase (AChE) zu reaktivieren . Dieses Enzym ist für die Nervenfunktion unerlässlich, und seine Hemmung kann zu schweren neurologischen Störungen führen .

Antibakterielle Anwendungen

This compound ist Teil der Oxime-basierten Cephalosporine, die sich als eine wichtige Klasse von Medikamenten mit verbesserter Wirksamkeit und einem breiten Spektrum an antimikrobieller Aktivität gegen grampositive und gramnegative Krankheitserreger herausgestellt haben .

Einsatz in Autoinjektoren gegen neurotoxische Kampfstoffe

This compound wird in Kombination mit anderen Medikamenten in Autoinjektoren für die parenterale Verabreichung gegen neurotoxische Kampfstoffe verwendet . Die Stabilität dieser Formulierungen ist entscheidend für ihre Wirksamkeit .

Analytischer Standard in der Hochleistungsflüssigkeitschromatographie (HPLC)

This compound kann als Referenzstandard für die Bestimmung von Obidoxim in einem parenteralen Injektionsgerät unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) verwendet werden .

Wirkmechanismus

Target of Action

Obidoxime chloride primarily targets the enzyme acetylcholinesterase (AChE) . AChE is an enzyme that removes acetylcholine from the synapse after it creates the required stimulation on the next nerve cell . Organophosphates, such as nerve gases, are well-known inhibitors of AChE .

Mode of Action

Obidoxime chloride, as a member of the oxime family, is known for its ability to reverse the binding of organophosphorus compounds to AChE . Organophosphates inhibit AChE by binding to a specific place on the enzyme and prevent it from functioning normally . Oximes like obidoxime have a greater affinity for the organic phosphate residue than the enzyme itself . They remove the phosphate group, restore the OH to serine, and turn nitrogen from histidine back into its R3N form (tertiary nitrogen) . This results in full enzyme recovery .

Biochemical Pathways

The primary biochemical pathway affected by obidoxime chloride is the cholinergic pathway. By reactivating AChE, obidoxime chloride allows for the normal breakdown of acetylcholine in the synapse, thereby restoring normal nerve cell stimulation .

Pharmacokinetics

It’s known that the compound is excreted via the renal route .

Result of Action

The result of obidoxime chloride’s action is the restoration of normal nerve cell stimulation. By reversing the binding of organophosphorus compounds to AChE, obidoxime chloride allows for the normal breakdown of acetylcholine in the synapse . This prevents multiple stimulations, which can lead to muscle contractions and paralysis .

Action Environment

The action of obidoxime chloride can be influenced by environmental factors. For instance, it has been noted that the compound is stored by the Israel Defense Forces in depots without a controlled environment, thus exposed to high and fluctuating temperatures . .

Zukünftige Richtungen

The effectiveness of oximes like obidoxime chloride in the treatment of organophosphorus poisoning is still a topic of ongoing research . The development of novel compounds intended to replace or supplement the established and licensed oximes is slow, and none of the novel compounds is suitable for transfer into advanced development or into clinical use .

Biochemische Analyse

Biochemical Properties

Obidoxime chloride interacts with the enzyme acetylcholinesterase (AChE). AChE is an enzyme that removes acetylcholine from the synapse after it creates the required stimulation on the next nerve cell . Organophosphates, such as nerve gases, are well-known inhibitors of AChE . They bind to a specific place on the enzyme and prevent it from functioning normally . Obidoxime chloride is used to restore enzyme functionality. It has a greater affinity for the organic phosphate residue than the enzyme and removes the phosphate group, restoring the OH to serine and turning nitrogen from histidine back into its R 3 N form (tertiary nitrogen) .

Cellular Effects

Obidoxime chloride influences cell function by reversing the inhibition of AChE caused by organophosphates . This results in the removal of acetylcholine from the synapse, preventing multiple stimulations, which can lead to muscle contractions and paralysis .

Molecular Mechanism

The molecular mechanism of obidoxime chloride involves its interaction with AChE. It binds to the organic phosphate residue that inhibits AChE with a greater affinity than the enzyme itself . It then removes the phosphate group, restores the OH to serine, and turns nitrogen from histidine back into its R 3 N form . This results in full enzyme recovery .

Temporal Effects in Laboratory Settings

It is known that obidoxime chloride is more potent than pralidoxime .

Dosage Effects in Animal Models

It is known that obidoxime chloride is more potent than pralidoxime .

Metabolic Pathways

It is known that obidoxime chloride is excreted via urine .

Transport and Distribution

It is known that obidoxime chloride is poorly absorbed after oral administration and is therefore given parenterally .

Subcellular Localization

It is known that obidoxime chloride is poorly absorbed after oral administration and is therefore given parenterally .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Obidoxime chloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["2-Pyridinealdoxime", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium acetate"], "Reaction": ["Step 1: 2-Pyridinealdoxime is dissolved in hydrochloric acid and heated to reflux.", "Step 2: Sodium hydroxide is added to the reaction mixture to adjust the pH to neutral.", "Step 3: The resulting mixture is extracted with methanol to obtain the corresponding oxime.", "Step 4: The oxime is then reacted with acetic anhydride and sodium acetate to form the acetylated oxime.", "Step 5: The acetylated oxime is then treated with hydrochloric acid to obtain Obidoxime chloride as a white crystalline solid." ] } | |

CAS-Nummer |

114-90-9 |

Molekularformel |

C14H16Cl2N4O3 |

Molekulargewicht |

359.2 g/mol |

IUPAC-Name |

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |

InChI |

InChI=1S/C14H14N4O3.2ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H |

InChI-Schlüssel |

ZIFJVJZWVSPZLE-UHFFFAOYSA-N |

Isomerische SMILES |

C1=C[N+](=CC=C1/C=N\O)COC[N+]2=CC=C(C=C2)/C=N\O.[Cl-].[Cl-] |

SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Kanonische SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |

Aussehen |

Solid powder |

Color/Form |

Light yellow powder Yellow to tan powde |

melting_point |

Gradually decomp above 160 °C without melting by 250 °C |

Andere CAS-Nummern |

1400-61-9 |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition. Affected by air and moisture The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity. Nystatin deteriorates on exposure to heat, light, moisture, or air. |

Löslichkeit |

Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75 Insol in ether In water, 3.60X10+2 mg/L at 24 °C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fungicidin Mycostatin Nilstat Nystatin Nystatin A1 Nystatin A2 Nystatin A3 Nystatin G Stamicin Stamycin |

Dampfdruck |

8.7X10-7 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(2-chloroanilino)methylidene]propanedioate](/img/structure/B1677013.png)